1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene

CAS No.: 849035-67-2

Cat. No.: VC2338368

Molecular Formula: C8H8BrNO4S

Molecular Weight: 294.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849035-67-2 |

|---|---|

| Molecular Formula | C8H8BrNO4S |

| Molecular Weight | 294.12 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-methylsulfonyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C8H8BrNO4S/c1-15(13,14)7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3 |

| Standard InChI Key | ZXOQKCSPENGHOG-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

Structural Composition

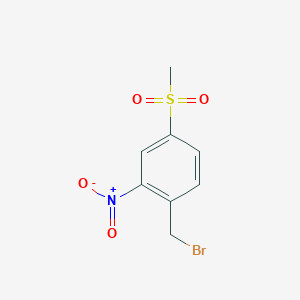

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene (CAS: 849035-67-2) is an aromatic compound characterized by a benzene ring with three distinct functional groups: a bromomethyl group, a methylsulfonyl group, and a nitro group . The molecular formula is C8H8BrNO4S, combining elements of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur in a single structure.

The compound features:

-

A benzene ring as the core structure

-

A bromomethyl group (-CH2Br) at position 1

-

A methylsulfonyl group (-SO2CH3) at position 4

-

A nitro group (-NO2) at position 2

Physical Properties

The physical properties of 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene reflect its complex structure and multiple functional groups. The compound typically appears as a crystalline solid, similar to related compounds in this class . Based on structural analysis and comparison with similar compounds, the following physical properties can be inferred:

The presence of the methylsulfonyl group contributes to the compound's polarity, while the bromomethyl group provides reactivity toward nucleophilic substitution reactions. The nitro group influences both electronic properties and reactivity patterns of the compound.

Synthesis Methods

Nitration of Sulfonyl Compounds

One potential synthetic route involves the nitration of 1-(bromomethyl)-4-(methylsulfonyl)benzene. This approach would be similar to the nitration procedure described for related compounds . The reaction typically proceeds as follows:

-

Preparation of a nitration mixture using concentrated nitric acid (65%) and concentrated sulfuric acid (98%) at low temperature (0-10°C)

-

Dropwise addition of 1-(bromomethyl)-4-(methylsulfonyl)benzene to the nitration mixture

-

Reaction maintenance at controlled temperature (0-10°C) for approximately 30 minutes

-

Extraction and purification steps to isolate the desired product

In a similar nitration procedure described for related compounds, yields of approximately 90% have been reported . The reaction conditions must be carefully controlled to ensure regioselectivity of nitration at the desired position.

Alternative Synthesis via Bromination

Another potential synthetic approach involves the bromination of 4-(methylsulfonyl)-2-nitrotoluene to introduce the bromomethyl group. This method would follow similar procedures as those used for synthesizing related bromomethyl compounds . The process typically involves:

-

Reaction of 4-(methylsulfonyl)-2-nitrotoluene with N-bromosuccinimide (NBS)

-

Use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Conducting the reaction in an appropriate solvent such as carbon tetrachloride or acetonitrile

-

Purification through recrystallization or column chromatography

Applications and Uses

Pharmaceutical Intermediate

1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene serves as a valuable intermediate in pharmaceutical synthesis. The reactive bromomethyl group provides a site for further functionalization through nucleophilic substitution reactions . These characteristics make it particularly useful in the synthesis of:

-

Active pharmaceutical ingredients containing sulfonyl groups

-

Compounds requiring specific substitution patterns on aromatic rings

-

Molecules where controlled regioselective modification is needed

Agrochemical Applications

The compound has potential applications in agrochemical synthesis, similar to related compounds described in the literature . The combination of functional groups (bromomethyl, methylsulfonyl, and nitro) provides opportunities for developing compounds with specific biological activities relevant to crop protection and pest management.

Research Applications

In research settings, 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene serves as a model compound for studying:

-

Reaction mechanisms involving multiple functional groups

-

Electronic effects of various substituents on aromatic reactivity

-

Structure-activity relationships in biological testing

Related Compounds

Structural Analogs

Several compounds structurally related to 1-(Bromomethyl)-4-(methylsulfonyl)-2-nitrobenzene have been described in the literature:

Synthetic Relevance

These related compounds demonstrate the importance of this class of molecules as synthetic intermediates. The various substitution patterns allow for selective modification and provide access to diverse chemical space in pharmaceutical and agrochemical research.

For example, 1-Bromo-4-(methylsulphonyl)-2-nitrobenzene has been described as an intermediate in agrochemical synthesis with a documented yield of 90.5% under specific reaction conditions . Similarly, 1-(Bromomethyl)-4-methoxy-2-nitrobenzene has been identified as a synthetic intermediate in the preparation of 4-methoxymethylbenzyl alcohol derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume